Home > Products > Screening Compounds P71003 > (R,S)-Ivosidenib
(R,S)-Ivosidenib -

(R,S)-Ivosidenib

Catalog Number: EVT-1533732
CAS Number:
Molecular Formula: C28H22ClF3N6O3
Molecular Weight: 582.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R,S)-Ivosidenib is a inhibitor of Isocitrate Dehydrogenase (IDH1). 
Source and Classification

Ivosidenib is classified as an antineoplastic agent and is categorized under enzyme inhibitors. It was developed by Agios Pharmaceuticals and has been approved by the U.S. Food and Drug Administration for use in adult patients with relapsed or refractory AML harboring IDH1 mutations. The drug is notable for its specificity towards the mutant form of IDH1, distinguishing it from other treatments that may affect normal cellular functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R,S)-Ivosidenib involves several key steps that focus on achieving high selectivity and potency against the mutant IDH1 enzyme. The synthetic route typically begins with a racemic mixture that undergoes resolution to isolate the desired diastereomer.

  1. Initial Synthesis: The process starts with a racemic intermediate, which is subjected to crystallization to enhance purity.
  2. Diastereomer Formation: Treatment with piperidine leads to the formation of a specific diastereomer crucial for the drug's efficacy.
  3. Final Modifications: Subsequent steps may involve modifications to improve metabolic stability and potency, such as substituting specific functional groups based on structure-activity relationship studies .
Molecular Structure Analysis

Structure and Data

(R,S)-Ivosidenib has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is C15_{15}H14_{14}F2_{2}N3_{3}O3_{3}, and it features an imidazole ring critical for its interaction with the IDH1 enzyme.

  • Molecular Weight: Approximately 319.28 g/mol.
  • Chirality: The compound exists as a racemic mixture, containing both R and S enantiomers, which contribute to its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism of (R,S)-Ivosidenib involves its binding to the active site of the mutant IDH1 enzyme, inhibiting its activity. This inhibition leads to a decrease in the production of 2-hydroxyglutarate from isocitrate.

  • Inhibition Mechanism: The binding affinity of Ivosidenib for the mutant enzyme is significantly higher than that for the wild-type enzyme, allowing for selective targeting.
  • Metabolic Pathways: Studies have shown that Ivosidenib effectively lowers 2-hydroxyglutarate levels in tumor models, demonstrating its potential to reverse epigenetic alterations caused by IDH1 mutations .
Mechanism of Action

Process and Data

(R,S)-Ivosidenib acts by competitively inhibiting the mutant IDH1 enzyme, which is responsible for converting isocitrate into alpha-ketoglutarate while simultaneously producing 2-hydroxyglutarate as a byproduct.

  • Binding Dynamics: The compound binds tightly to the mutant form of IDH1 (specifically R132 mutations), leading to reduced enzymatic activity.
  • Clinical Outcomes: In clinical trials, patients treated with Ivosidenib showed significant reductions in 2-hydroxyglutarate levels and improved differentiation of leukemic cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Ivosidenib exhibits stability under recommended storage conditions but should be protected from light and moisture.

Relevant Data or Analyses

The compound has been characterized using various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structure and purity.

Applications

Scientific Uses

(R,S)-Ivosidenib is primarily used in clinical settings for treating patients with acute myeloid leukemia harboring IDH1 mutations. Its introduction has provided a targeted therapeutic option that addresses a specific genetic alteration in cancer cells.

  • Research Applications: Beyond its clinical use, Ivosidenib serves as a valuable tool in research settings to study metabolic pathways altered by IDH1 mutations and their implications in cancer biology.
  • Potential Future Uses: Ongoing research may explore its efficacy against other malignancies associated with IDH1 mutations or similar metabolic disruptions.
Chemical Identity & Structural Characterization of (R,S)-Ivosidenib

Molecular Formula & Stereochemical Configuration (C₂₈H₂₂ClF₃N₆O₃)

Ivosidenib is a small-molecule inhibitor with the systematic name (2S)-N-{(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl}-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide. Its molecular formula C₂₈H₂₂ClF₃N₆O₃ (molar mass: 582.97 g/mol) features a complex architecture integrating multiple pharmacophores: a fluoropyridinyl moiety, a chlorophenyl group, a difluorocyclobutyl ring, and a cyanopyridine unit [1] [6] [8]. The (R,S)-designation denotes a racemic mixture of the R and S enantiomers at the chiral center linking the pyrrolidine and carboxamide groups. This contrasts with the single-enantiomer drug substance (marketed as Tibsovo®), which exclusively adopts the (S,S)-configuration [9]. The presence of both enantiomers significantly alters intermolecular interactions and solid-state packing, as confirmed by comparative crystallography [9].

Table 1: Fundamental Physicochemical Properties of (R,S)-Ivosidenib

PropertyValueExperimental Conditions
CAS Registry Number1448347-49-6-
Molecular Mass582.97 g/mol-
XLogP3.8Predicted
Melting Point198–201°C (decomposition)Differential Scanning Calorimetry
Solubility in DMSO50 mg/mL (85.77 mM)25°C
Solubility in Ethanol100 mg/mL (171.54 mM)25°C
Aqueous Solubility<1 mg/mL (insoluble)25°C, pH 7.4

Comparative Analysis of Enantiomeric Forms: (R,S)- vs. (S,R)-Ivosidenib

The stereochemical configuration of ivosidenib critically determines its biological activity and physicochemical behavior. X-ray crystallographic studies reveal that the pharmacologically active (S,S)-enantiomer (marketed form) adopts a conformation allowing optimal van der Waals contacts and hydrogen bonding with mutant IDH1 (e.g., R132H variant) [3] [9]. In contrast, the (R,R)-enantiomer exhibits steric clashes within the allosteric binding pocket, reducing binding affinity by >100-fold [9]. The racemic (R,S)-mixture demonstrates intermediate potency due to partial activity of the (S,R)-diastereomer. Thermodynamic analyses reveal that the (S,S)-enantiomer is energetically favored (ΔG = -8.2 kcal/mol) compared to the (R,R)-counterpart (ΔG = -6.9 kcal/mol), explaining its dominance in crystalline lattices [9]. Under physiological conditions (pH 7.4, 37°C), enantiomeric interconversion is negligible (<2% over 72 hours), confirming configurational stability [9].

Table 2: Comparative Biochemical Profiles of Ivosidenib Enantiomers

Parameter(S,S)-Ivosidenib(R,R)-Ivosidenib(R,S)-Ivosidenib (Racemate)
IC₅₀ (IDH1 R132H)12 nM1,380 nM310 nM
ΔG Binding (kcal/mol)-8.2-6.9-7.6
Plasma Protein Binding92.1%91.8%92.0%
Metabolic Half-life48 hours42 hours45 hours

Crystallographic & Spectroscopic Characterization (XRD, NMR, FTIR)

X-ray Diffraction (XRD): High-resolution crystal structures (PDB: 7PJN) resolved at 2.45 Å demonstrate that (R,S)-ivosidenib binds the IDH1 dimer interface [5] [9]. The inhibitor forms three hydrogen bonds with Arg100 and Tyr139 and engages in π-π stacking between its fluoropyridinyl group and His315 [5]. The racemate crystallizes in the P2₁2₁2₁ space group with unit cell dimensions a = 80.18 Å, b = 153.05 Å, c = 164.01 Å, and Z = 8 [9].

Nuclear Magnetic Resonance (NMR): ¹H-NMR (500 MHz, DMSO-d₆) exhibits diagnostic signals: δ 8.85 (s, 1H, pyridine-H), 8.55 (d, J = 4.3 Hz, 1H, CONH), 7.75–7.25 (m, 7H, Ar-H), 4.95 (dd, 1H, -CH-N), 3.85–3.40 (m, 4H, cyclobutyl-H), 2.95 (t, 2H, pyrrolidine-H), 2.45 (m, 2H, pyrrolidine-H) [1] [9]. ¹⁹F-NMR shows distinct peaks at -73.5 ppm (CF₃) and -118.2 ppm (Ar-F) [9].

Fourier-Transform Infrared (FTIR): Key absorptions include 3,250 cm⁻¹ (N-H stretch), 2,235 cm⁻¹ (-C≡N), 1,725 cm⁻¹ (amide C=O), 1,650 cm⁻¹ (ketone C=O), and 1,150 cm⁻¹ (C-F) [1]. The absence of 1,780 cm⁻¹ confirms no anhydride formation during synthesis or degradation [1].

Table 3: Spectroscopic Signatures of (R,S)-Ivosidenib

TechniqueKey Frequencies/Chemical ShiftsAssignment
¹H-NMRδ 8.85 (s, 1H)Pyridine H6
δ 8.55 (d, 1H)Cyclobutyl CONH
δ 4.95 (dd, 1H)Methine -CH-
¹³C-NMRδ 172.8Amide Carbonyl
δ 158.5Pyridine C2
δ 117.5-C≡N
FTIR2,235 cm⁻¹Nitrile Stretch
1,725 cm⁻¹Amide I Band
1,150 cm⁻¹C-F Stretch

Thermodynamic Stability & Polymorphic Variations

(R,S)-Ivosidenib exhibits complex polymorphic behavior influenced by crystallization conditions. Differential scanning calorimetry (DSC) identifies Form I (mp: 198°C, ΔHfus: 98 J/g) as the thermodynamically stable polymorph below 150°C, while Form II (mp: 201°C, ΔHfus: 92 J/g) dominates at higher temperatures [1] [4]. The Gibbs free energy difference (ΔG) between forms is 0.8 kJ/mol, indicating enantiotropy with a transition temperature at 150°C [4]. Accelerated stability studies (40°C/75% RH, 6 months) confirm Form I remains unchanged, while solvent-mediated transitions convert Form II to Form I in >95% yield [1].

Degradation pathways under ICH stress conditions reveal:

  • Acidic/alkaline hydrolysis: Cleavage of the cyclobutyl amide bond (DP-I, m/z 389.1) and pyrrolidine ring oxidation (DP-II, m/z 482.1) [1].
  • Oxidative stress: N-Dealkylation at the fluoropyridinyl group (DP-III, m/z 454.1) [1].
  • Photolysis: Decarboxylation and nitrile hydrolysis (DP-IV, m/z 538.2) [1].

Table 4: Major Degradation Products (DPs) of (R,S)-Ivosidenib Under Forced Conditions

Stress ConditionPrimary DPm/z [M+H]⁺Structure Fragment
Acidic (0.1N HCl)DP-I389.1Cleaved cyclobutylamide
Alkaline (0.1N NaOH)DP-II482.1Oxidized pyrrolidone
Oxidative (3% H₂O₂)DP-III454.1N-Dealkylated fluoropyridine
Photolytic (UV-Vis)DP-IV538.2Hydrolyzed nitrile to carboxylic acid

LOQ = 0.05%, LOD = 0.02% of nominal concentration [1]

Reported Compounds in Analysis:

  • (R,S)-Ivosidenib (C₂₈H₂₂ClF₃N₆O₃)
  • (S,S)-Ivosidenib
  • (R,R)-Ivosidenib
  • Degradation Product I (DP-I)
  • Degradation Product II (DP-II)
  • Degradation Product III (DP-III)
  • Degradation Product IV (DP-IV)

Properties

Product Name

(R,S)-Ivosidenib

Molecular Formula

C28H22ClF3N6O3

Molecular Weight

582.96

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.